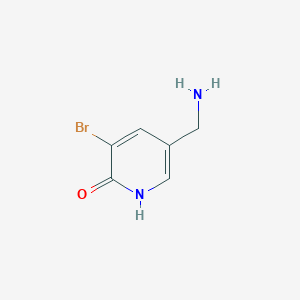

5-(Aminomethyl)-3-bromopyridin-2-ol

CAS No.: 1511792-50-9

Cat. No.: VC3095113

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1511792-50-9 |

|---|---|

| Molecular Formula | C6H7BrN2O |

| Molecular Weight | 203.04 g/mol |

| IUPAC Name | 5-(aminomethyl)-3-bromo-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C6H7BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,2,8H2,(H,9,10) |

| Standard InChI Key | BADFUCNVIIYHPK-UHFFFAOYSA-N |

| SMILES | C1=C(C(=O)NC=C1CN)Br |

| Canonical SMILES | C1=C(C(=O)NC=C1CN)Br |

Introduction

Chemical Structure and Identity

Molecular Structure and Composition

5-(Aminomethyl)-3-bromopyridin-2-ol belongs to the family of substituted pyridines, featuring a six-membered aromatic heterocycle with three key functional groups:

-

An aminomethyl group (CH₂NH₂) at position 5

-

A bromine atom at position 3

-

A hydroxyl group (OH) at position 2

The molecular formula for this compound is C₆H₇BrN₂O with a calculated molecular weight of 203.04 g/mol . The presence of both the pyridine nitrogen and the aminomethyl group confers basic properties to the molecule, while the hydroxyl group provides acidic characteristics, resulting in amphoteric behavior.

It is important to note that this compound may also be referred to as 3-(Aminomethyl)-5-bromopyridin-2-ol in some chemical databases, depending on the numbering convention applied to the pyridine ring . This alternative naming represents the same chemical structure but with a different numbering system.

Chemical Identifiers and Classification

The compound can be identified through several standard chemical notations, with the following identifiers associated with the compound or its closely related structures:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| PubChem CID (related compound) | 53417242 |

| InChI (related compound) | InChI=1S/C6H7BrN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,2,8H2,(H,9,10) |

| InChIKey (related compound) | MJGBXYARSSULKR-UHFFFAOYSA-N |

| SMILES (related compound) | C1=C(C(=O)NC=C1Br)CN |

Physical and Chemical Properties

Physical Properties

Based on analysis of the compound's structure and comparison with similar pyridine derivatives, the following physical properties can be predicted:

Chemical Properties and Reactivity

The chemical behavior of 5-(Aminomethyl)-3-bromopyridin-2-ol is determined by its three reactive functional groups, each contributing distinct chemical properties:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can participate in coordination with metals or act as a hydrogen bond acceptor.

-

Hydroxyl Group: The OH group at position 2 exhibits acidic properties and can participate in hydrogen bonding. It can also undergo esterification, etherification, and oxidation reactions. Importantly, this hydroxyl group can exist in tautomeric equilibrium with a pyridin-2-one form .

-

Aminomethyl Group: The primary amine functionality (CH₂NH₂) is moderately basic and can undergo various condensation reactions typical of primary amines, including imine formation, amide coupling, and alkylation.

-

Bromine Substituent: The bromine atom at position 3 increases the compound's lipophilicity and provides an excellent handle for further synthetic modifications, particularly through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings.

The pyridine ring itself is electron-deficient, which makes it susceptible to nucleophilic attack but resistant to electrophilic aromatic substitution except under forcing conditions.

Synthesis and Preparation Methods

From Halogenated Pyridine Precursors

Starting with 2-amino-5-bromopyridine , sequential functionalization could introduce the necessary substituents:

-

Protection of the amino group

-

Oxidation at position 2 to introduce the hydroxyl group

-

Functionalization at the amino position to convert it to an aminomethyl group

-

Deprotection to yield the final product

Via Nitrile Reduction Pathway

-

Synthesis of 5-cyano-3-bromopyridin-2-ol as a key intermediate

-

Selective reduction of the nitrile group to form the aminomethyl functionality

-

The reduction could be accomplished using lithium aluminum hydride (LiAlH₄) under controlled conditions or through catalytic hydrogenation

Directed Metalation Strategy

-

Starting with a suitable pyridine derivative

-

Using directed ortho-metalation to selectively introduce substituents at positions 3 and 5

-

Sequential introduction of the bromine, hydroxyl, and aminomethyl groups with appropriate protecting group strategies

Purification Methods

Purification of 5-(Aminomethyl)-3-bromopyridin-2-ol would likely employ common techniques for nitrogen-containing heterocycles:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel or alumina

-

Preparative HPLC for high-purity isolations

-

Formation of salts (e.g., hydrochloride) for purification, followed by free-base regeneration

Applications and Research Significance

Medicinal Chemistry Applications

The structural features of 5-(Aminomethyl)-3-bromopyridin-2-ol suggest several potential applications in medicinal chemistry:

-

Enzyme Inhibition: The compound's multiple binding sites could interact with enzyme active sites. The hydroxyl group can participate in hydrogen bonding with catalytic residues, while the aminomethyl group can engage in salt bridges with acidic amino acids.

-

Receptor Modulation: The pyridine scaffold appears in numerous pharmaceuticals targeting various receptors, particularly neuroreceptors. The specific substitution pattern in this compound could confer selectivity for certain receptor subtypes.

-

Antimicrobial Potential: Brominated pyridine derivatives have demonstrated antibacterial and antifungal activities in previous studies, suggesting this compound might possess similar properties.

-

Building Block for Drug Development: The reactive functional groups provide handles for derivatization to create focused libraries of compounds for drug discovery programs.

Synthetic Applications

5-(Aminomethyl)-3-bromopyridin-2-ol can serve as a versatile intermediate in organic synthesis:

-

Scaffold for Heterocycle Synthesis: The compound could be used as a starting material for the construction of more complex heterocyclic systems.

-

Cross-Coupling Chemistry: The bromine substituent enables various palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck, etc.) to introduce carbon-carbon bonds.

-

Diversification Through Functional Group Transformations: Each functional group provides opportunities for selective transformations:

-

Aminomethyl group: condensation reactions, amide formation

-

Hydroxyl group: esterification, etherification

-

Pyridine nitrogen: N-oxidation, quaternization

-

Coordination Chemistry

The presence of multiple potential coordination sites makes 5-(Aminomethyl)-3-bromopyridin-2-ol an interesting candidate for metal coordination:

-

Multidentate Ligand Properties: The compound can potentially act as a tridentate ligand through the pyridine nitrogen, hydroxyl oxygen, and aminomethyl nitrogen.

-

Metal Complex Formation: Complexes with transition metals could be investigated for catalytic applications or for their biological activities.

-

Structural Chemistry: The unique arrangement of donor atoms could lead to interesting coordination geometries and supramolecular assemblies.

Comparison with Related Compounds

Structural Analogues

Several related bromopyridine compounds provide context for understanding the properties and potential applications of 5-(Aminomethyl)-3-bromopyridin-2-ol:

Research Challenges and Opportunities

Synthetic Challenges

Several challenges exist in the synthesis and study of 5-(Aminomethyl)-3-bromopyridin-2-ol:

-

Regioselectivity: Controlling the regioselectivity of substitutions on the pyridine ring requires careful planning and potentially the use of directing groups.

-

Functional Group Compatibility: The presence of multiple reactive functional groups necessitates careful protection-deprotection strategies during synthesis.

-

Tautomerism: The potential for tautomerism between the hydroxyl and carbonyl forms complicates structural analysis and reaction outcomes.

Research Opportunities

The compound presents several promising research opportunities:

-

Methodology Development: Development of efficient, selective synthetic routes to 5-(Aminomethyl)-3-bromopyridin-2-ol would benefit synthetic organic chemistry more broadly.

-

Structure-Activity Relationship Studies: Systematic modification of each functional group could generate a library of analogues for exploring structure-activity relationships in biological systems.

-

Coordination Chemistry Exploration: Investigation of the compound's behavior as a ligand with various metals could lead to discoveries in catalysis or materials science.

-

Medicinal Chemistry Applications: Screening against relevant biological targets could reveal unexpected therapeutic applications for this compound class.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume